4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid exerts its effects by competitively binding to both A1 and A2B adenosine receptors, thereby preventing the binding of endogenous adenosine. This blockade disrupts downstream signaling pathways associated with these receptors, ultimately leading to the observed physiological effects.
Heart Failure with Preserved Ejection Fraction (HFpEF): Studies using obese ZSF1 rats, a model of HFpEF with metabolic syndrome, demonstrated that chronic administration of 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid improved cardiac function and reduced cardiac inflammation and necrosis. Additionally, it reduced urinary protein excretion and improved renal histopathology, suggesting a protective role in both cardiac and renal dysfunction associated with HFpEF.
Metabolic Syndrome: In the same study with obese ZSF1 rats, 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid significantly reduced plasma triglyceride levels without negatively impacting cholesterol levels or kidney function. Furthermore, it demonstrated antidiabetic effects by improving glucose tolerance, reducing urinary glucose excretion, and ameliorating polydipsia and polyuria.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: